Pyrimidine, 4-(4-fluorophenyl)-6-(3-fluorophenyl)-2-(pyridin-4-yl)-
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Overview
Description
4-(3-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of fluorine atoms on the phenyl rings and a pyridyl group attached to the pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorophenyl is coupled with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Attachment of the Pyridyl Group: The pyridyl group can be attached through a nucleophilic aromatic substitution reaction, where a pyridyl halide reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyridyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(3-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites. The pyridyl group can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-CHLOROPHENYL)-6-(4-CHLOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
- 4-(3-BROMOPHENYL)-6-(4-BROMOPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
- 4-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
Uniqueness
The presence of fluorine atoms in 4-(3-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, increasing its metabolic stability and enhancing its biological activity. This makes the compound a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H13F2N3 |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-6-(4-fluorophenyl)-2-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C21H13F2N3/c22-17-6-4-14(5-7-17)19-13-20(16-2-1-3-18(23)12-16)26-21(25-19)15-8-10-24-11-9-15/h1-13H |
InChI Key |
DCZKTAVIUMODOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origin of Product |
United States |
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